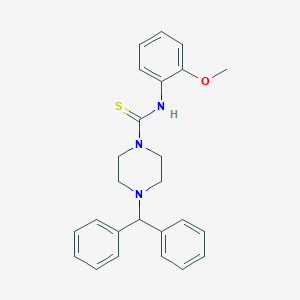
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1973 and has since become one of the most commonly used NSAIDs worldwide.
作用机制
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit platelet aggregation, reduce leukocyte migration, and decrease the production of reactive oxygen species. In addition, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has also been shown to modulate the expression of various cytokines and growth factors, which are involved in the regulation of inflammation and tissue repair.
实验室实验的优点和局限性
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has several advantages for lab experiments. It is readily available and easy to use. It is also relatively inexpensive compared to other NSAIDs. However, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has some limitations as well. It has been shown to have cytotoxic effects on certain cell types, and its effects on cell signaling pathways are not fully understood.
未来方向
There are several future directions for the research on 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate. One of the areas of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cell signaling pathways and to identify new targets for drug development.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It is synthesized by the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-tert-butylphenol in the presence of thionyl chloride. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate works by inhibiting the activity of COX, reducing the production of prostaglandins, and thereby reducing pain and inflammation. It has various biochemical and physiological effects and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. While 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has several advantages for lab experiments, it also has some limitations, and further studies are needed to elucidate its mechanisms of action and identify new targets for drug development.
合成方法
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate can be synthesized by the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-tert-butylphenol in the presence of thionyl chloride. The resulting product is 2-(3,4-dichlorophenyl)-2-hydroxyethyl 4-tert-butylbenzoate, which is then converted to 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate by the reaction with acetic anhydride.
科学研究应用
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
属性
产品名称 |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-tert-butylbenzoate |
|---|---|
分子式 |
C19H18Cl2O3 |
分子量 |
365.2 g/mol |
IUPAC 名称 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-19(2,3)14-7-4-12(5-8-14)18(23)24-11-17(22)13-6-9-15(20)16(21)10-13/h4-10H,11H2,1-3H3 |
InChI 键 |
PQYZGEIVKIBSPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)

![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)